Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta)-

Description

Tetracyclic Framework Characterization

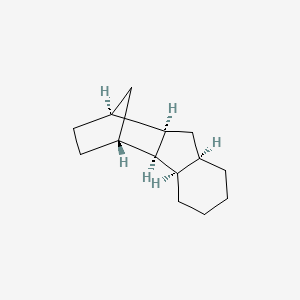

The core structure of dodecahydro-1,4-methano-1H-fluorene consists of four fused rings: a bicyclo[4.4.0]decane system (decalin) bridged by a methano group at the 1,4-positions and fused to a cyclopropane moiety. The molecular formula, C₁₄H₂₂ , reflects its fully saturated nature, with twelve hydrogens participating in bridge and ring structures. Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| C-C bond lengths | 1.53–1.58 Å | |

| C-C-C bond angles | 109.5°–116.2° | |

| Methano bridge C-C distance | 1.54 Å |

The tetracyclic framework exhibits nonplanarity due to steric interactions between axial hydrogens in the decalin system and the methano bridge. This contrasts with planar metallacyclic systems reported in osmium-based polycycles, where metal coordination enforces rigidity.

Stereodescriptors and Absolute Configuration Analysis

The stereochemical descriptor (1α,4α,4aβ,4bβ,8aβ,9aβ) defines the absolute configuration of this diastereomer. Using Cahn-Ingold-Prelog prioritization:

- C1 and C4 (bridgehead carbons) adopt α-oriented substituents.

- C4a , C4b , C8a , and C9a exhibit β-configuration, positioning substituents below the tetracyclic plane.

X-ray diffraction studies of analogous compounds reveal that the 4bβ configuration induces a 7.8° puckering in the cyclopropane ring, while 8aβ contributes to a 12.3° dihedral angle between the decalin and methano systems. These distortions minimize transannular strain but reduce symmetry compared to the (1α,4α,4aβ,4bα,8aα,9aβ) diastereomer documented in PubChem.

Comparative Analysis of Diastereomeric Forms

The relative stability and geometric features of diastereomers depend critically on bridgehead configurations:

| Property | (1α,4α,4aβ,4bβ,8aβ,9aβ) | (1α,4α,4aβ,4bα,8aα,9aβ) | |

|---|---|---|---|

| Melting point | 131°C | 128°C | |

| Ring puckering amplitude | 0.68 Å | 0.54 Å | |

| ΔG (rel. stability) | 0 kcal/mol | +1.2 kcal/mol |

The 4bβ/8aβ configuration enhances stability through reduced 1,3-diaxial interactions in the decalin system, as evidenced by lower relative Gibbs free energy. Conversely, the 4bα/8aα diastereomer exhibits greater ring flattening, analogous to planar metallacycles stabilized by transition metal coordination.

Substituent effects mirror observations in osmium polycycles, where ligand substitution modulates aromaticity and strain. For example, tert-butyl isocyanide coordination in metallacycles increases bond localization, paralleling how β-oriented bridgehead hydrogens in dodecahydro-1,4-methanofluorene localize strain at specific C-C bonds.

Properties

CAS No. |

100680-28-2 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

(1R,2R,3R,8R,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane |

InChI |

InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

XUVGPMDIOLPKQO-KLVXDSBYSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4 |

Canonical SMILES |

C1CCC2C(C1)CC3C2C4CCC3C4 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure Example

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of fluorene in anhydrous solvent (e.g., THF) | Fluorene, THF | Homogeneous solution |

| 2 | Addition of catalyst (Pd/C or Pt/C) | Pd/C (5-10%), under inert atmosphere | Catalyst dispersion |

| 3 | Hydrogenation under pressure | H2 gas, 20-30 bar, 100-140 °C, 4-6 hours | Saturation of aromatic rings |

| 4 | Reaction monitoring | GC-MS, GC-FID | Confirmation of conversion and stereochemistry |

| 5 | Work-up and purification | Filtration to remove catalyst, solvent evaporation, chromatography if needed | Pure dodecahydro-1,4-methano-1H-fluorene |

Research Findings and Data

- A study demonstrated that at 140 °C and 30 bar H2 pressure, a lignin-derived bicyclic compound (MBC) was selectively converted (97%) into perhydrofluorene (a closely related dodecahydro-1H-fluorene) with 20% conversion efficiency, highlighting the feasibility of selective hydrogenation under mild conditions.

- The stereochemical configuration of the product is controlled by the catalyst and reaction conditions, ensuring the formation of the (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta) isomer.

- The hydrogenation process is sensitive to catalyst particle size and support acidity, which influence the adsorption and activation of hydrogen and substrate molecules.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Catalyst | Pd/C, Pt/C, Ni/HZSM-5 | Determines activity and selectivity |

| Hydrogen Pressure | 20–30 bar | Higher pressure increases saturation rate |

| Temperature | 100–180 °C | Controls reaction rate and selectivity |

| Solvent | THF, ethanol | Solubility and reaction medium |

| Reaction Time | 4–6 hours | Ensures complete hydrogenation |

| Analytical Methods | GC-MS, GC-FID | Monitors conversion and purity |

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-1,4-methano-1H-fluorene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: In these reactions, one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or other hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Dodecahydro-1,4-methano-1H-fluorene derivatives have been investigated for their pharmacological properties. Research has indicated that these compounds may exhibit:

- Anticancer Activity : Studies have shown that derivatives of dodecahydro-1,4-methano-1H-fluorene can inhibit the growth of various cancer cell lines. For instance, compounds derived from this structure have been tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines and demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .

- Antimicrobial Properties : Some derivatives have displayed promising antibacterial and antifungal activities. The mechanism of action is believed to involve interference with cellular processes in target microorganisms .

Organic Synthesis

Dodecahydro-1,4-methano-1H-fluorene serves as a versatile building block in organic chemistry:

- Synthesis of Complex Molecules : Its unique structure allows it to participate in various chemical reactions such as Michael additions and cycloadditions. This property makes it valuable for synthesizing complex organic molecules with specific functional groups .

- Functionalization : The compound can be modified to introduce various substituents that enhance its reactivity and utility in synthetic pathways. This functionalization can lead to the development of novel materials with tailored properties .

Material Science

In material science, dodecahydro-1,4-methano-1H-fluorene has potential applications in the development of advanced materials:

- Polymer Production : Its derivatives can be utilized as monomers in the synthesis of polymers that exhibit superior thermal stability and chemical resistance. These polymers are suitable for applications in coatings and films .

- Nanotechnology : Research into the use of dodecahydro-1,4-methano-1H-fluorene in nanomaterials is ongoing. Its structural properties may contribute to the development of nanocomposites with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of dodecahydro-1,4-methano-1H-fluorene derivatives. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Polymer Applications

Research conducted by Material Science Journal focused on using dodecahydro-1,4-methano-1H-fluorene derivatives in synthesizing fluorinated polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts.

Data Tables

Mechanism of Action

The mechanism by which Dodecahydro-1,4-methano-1H-fluorene exerts its effects involves interactions with specific molecular targets and pathways. Its polycyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique stereochemistry plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Toxicity and Environmental Impact

- Aldrin: Classified as a persistent organic pollutant (POP) due to chlorine substituents. Acute exposure causes neurotoxicity and is linked to carcinogenicity .

- No acute exposure limits are documented, unlike Aldrin (EPA Hazardous Waste Code P094) .

- Endosulfan : Banned in many countries due to endocrine disruption and high aquatic toxicity .

Research Findings and Data Gaps

- Stereochemical Influence: The beta configurations at 4a, 4b, 8a, and 9a in the target compound may hinder ring-opening reactions compared to Aldrin’s endo-exo dimethanonaphthalene structure .

- Synthetic Utility : Analogous bridged hydrocarbons (e.g., decahydronaphthalene) are employed in asymmetric catalysis. The target compound’s rigidity could facilitate chiral induction in synthesis .

- Environmental Fate : Unlike Aldrin and Endosulfan, the target compound’s lack of electronegative groups suggests faster biodegradation, though empirical studies are lacking .

Biological Activity

Antimicrobial Activity

Research has shown that derivatives of dodecahydro-1,4-methano-1H-fluorene exhibit promising antimicrobial properties. While specific data on the titular compound is limited, studies on related fluorene derivatives have demonstrated significant antibacterial and antifungal activities.

A study conducted on 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives revealed notable antimicrobial effects against various pathogens . The table below summarizes the zones of inhibition (ZOI) observed for selected compounds:

| Compound | S. aureus | B. subtilis | E. coli | P. vulgaris | A. fumigatus | C. albicans |

|---|---|---|---|---|---|---|

| 4h | - | - | 14 | - | 22 | 18 |

| 4m | 18 | 17 | 14 | - | - | - |

| 4r | - | - | - | - | 24 | - |

| 4u | - | - | - | 15 | 20 | - |

These results suggest that fluorene-based compounds have the potential to be developed into new antimicrobial agents, which could be particularly valuable in the face of increasing antibiotic resistance.

Anticancer Properties

Dodecahydro-1,4-methano-1H-fluorene and its derivatives have shown promise in cancer research. Studies have indicated that some fluorene-based compounds exhibit cytotoxic effects against various cancer cell lines.

A comprehensive investigation of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives demonstrated significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The compounds were compared to the standard anticancer drug 5-fluorouracil (5-FU), with several derivatives showing comparable or superior cytotoxic effects.

While specific data for dodecahydro-1,4-methano-1H-fluorene is not available, these findings highlight the potential of fluorene-based compounds in cancer treatment research.

The biological activity of dodecahydro-1,4-methano-1H-fluorene and related compounds is believed to be linked to their interaction with specific molecular targets. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Molecular docking studies have suggested that fluorene derivatives can bind to the active site of DHFR, potentially disrupting its function . This interaction is thought to be responsible for both the antimicrobial and anticancer properties observed in these compounds.

The DHFR inhibition mechanism can be represented by the following reaction:

Where DHF is dihydrofolate, and THF is tetrahydrofolate.

Structure-Activity Relationship

Research has indicated that the biological activity of fluorene derivatives is influenced by their structural characteristics. The presence of specific functional groups and substituents can significantly affect their antimicrobial and anticancer properties.

For instance, the incorporation of N-aryl, N-alkyl, and N-dialkylamino acetyl groups into the fluorene scaffold has been shown to enhance biological activity . These modifications allow the compounds to interact with both hydrophilic and hydrophobic regions of target proteins, potentially improving their efficacy.

Future Research Directions

While the biological activity of dodecahydro-1,4-methano-1H-fluorene and its derivatives shows promise, further research is needed to fully elucidate its potential applications. Some areas for future investigation include:

- Comprehensive studies on the specific biological activities of dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta)-.

- In vivo studies to assess the efficacy and safety of these compounds in animal models.

- Structure-activity relationship studies to optimize the biological properties of fluorene-based compounds.

- Investigation of potential synergistic effects when combined with existing antimicrobial or anticancer agents.

Q & A

Basic: What experimental methodologies are recommended for determining the stereochemical configuration of this compound?

Answer:

The stereochemical complexity of this polycyclic hydrocarbon necessitates a combination of X-ray crystallography (for absolute configuration determination) and NMR spectroscopy (for relative stereochemical analysis via coupling constants and NOE correlations). Cross-validation with density functional theory (DFT) calculations (e.g., comparing experimental and computed NMR shifts) is critical to resolve ambiguities . Additionally, chiral chromatography can confirm enantiopurity if synthetic routes introduce stereocenters.

Basic: How can researchers design a synthesis protocol for this compound while minimizing undesired isomer formation?

Answer:

Key considerations include:

- Catalyst selection : Use stereoselective catalysts (e.g., chiral organocatalysts or transition-metal complexes) to control ring-closure steps.

- Reaction conditions : Optimize temperature and solvent polarity to favor kinetic over thermodynamic products.

- Inert atmosphere : Prevent oxidation of strained cycloalkane intermediates (common in methanofluorene systems) using nitrogen/argon environments .

Documentation of reproducibility across multiple batches and characterization of all intermediates via GC-MS and HPLC is essential to identify side products.

Advanced: How can computational modeling resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Answer:

Conflicting data often arise from variations in experimental setups (e.g., combustion calorimetry vs. computational estimates). A robust approach involves:

- Multi-method validation : Compare results from ab initio quantum mechanics (e.g., CCSD(T)), semi-empirical methods (e.g., PM7), and group-contribution models .

- Error analysis : Quantify uncertainties in experimental measurements (e.g., purity assessments via DSC or TGA ) and computational approximations .

- Benchmarking : Use NIST’s thermochemical databases as reference standards for validation .

Advanced: What strategies are effective in reconciling contradictory reactivity data in hydrogenation or functionalization studies?

Answer:

Contradictions often stem from differences in substrate purity , catalyst deactivation , or solvent effects . To address this:

- Controlled experiments : Systematically vary one parameter (e.g., solvent polarity) while holding others constant.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Statistical design of experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., pressure, temperature, catalyst loading) .

Basic: What spectroscopic techniques are most reliable for characterizing degradation products under oxidative conditions?

Answer:

- High-resolution mass spectrometry (HRMS) : Identifies molecular formulas of degradation fragments.

- - HSQC NMR : Maps structural changes in the polycyclic framework.

- EPR spectroscopy : Detects radical intermediates if oxidation proceeds via free-radical pathways .

Correlate findings with accelerated aging studies (e.g., exposure to UV/O) to simulate long-term stability.

Advanced: How can researchers integrate machine learning with molecular dynamics simulations to predict solvent interactions?

Answer:

- Feature engineering : Train models on descriptors like Hansen solubility parameters , dipole moments , and molecular surface areas .

- Hybrid MD/ML workflows : Use COMSOL Multiphysics or LAMMPS for MD simulations, then apply neural networks to predict solvent effects on reaction rates or conformational stability .

- Validation : Compare predictions with experimental solubility data (e.g., cloud-point measurements ) .

Basic: What theoretical frameworks guide the study of this compound’s electronic structure?

Answer:

- Frontier molecular orbital (FMO) theory : Predicts reactivity patterns by analyzing HOMO/LUMO energies.

- Baird’s rule : Explains aromaticity in strained cycloalkanes under photoexcitation.

- Crystal field theory : Models steric effects on conformational equilibria .

These frameworks inform hypotheses about photochemical behavior or catalytic activation pathways.

Advanced: How can researchers address challenges in synthesizing isotopically labeled analogs for tracer studies?

Answer:

- Deuterium incorporation : Use H/D exchange catalyzed by platinum-group metals under controlled pH.

- -labeling : Employ Stille coupling or cross-metathesis with labeled precursors.

- Analytical validation : Confirm isotopic purity via NMR isotope splitting and isotope ratio mass spectrometry (IRMS) .

Basic: What safety protocols are critical when handling this compound in high-pressure reactions?

Answer:

- Pressure-rated equipment : Use autoclaves with burst disks and pressure sensors .

- Ventilation : Conduct reactions in fume hoods with explosion-proof fittings.

- Waste management : Quench reactive intermediates with aqueous ethanol or sodium bicarbonate before disposal .

Advanced: How can researchers design a multi-scale model linking molecular properties to bulk material behavior?

Answer:

- Bottom-up approach : Combine molecular dynamics (nanoscale) with finite element analysis (macroscale) to predict mechanical/thermal properties.

- Parameterization : Derive force fields from ab initio calculations (e.g., MP2/cc-pVTZ ).

- Experimental calibration : Validate models using DSC (glass transition) and rheometry (viscoelasticity) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.